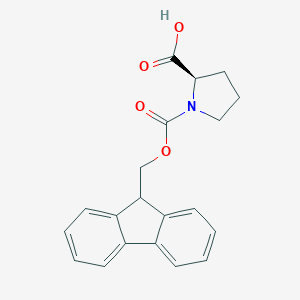

Fmoc-D-Pro-OH

Vue d'ensemble

Description

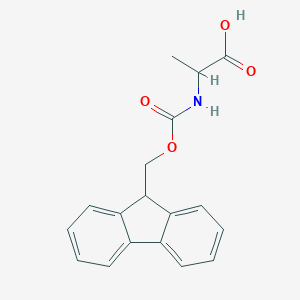

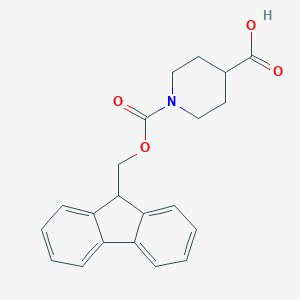

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a compound used in peptide synthesis . It has the empirical formula C20H19NO4 and a molecular weight of 337.37 . It is used as a building block for the introduction of D-proline amino acid residues by Fmoc solid-phase peptide synthesis .

Synthesis Analysis

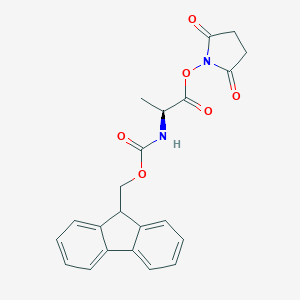

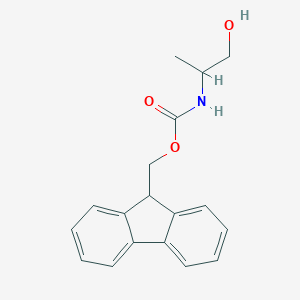

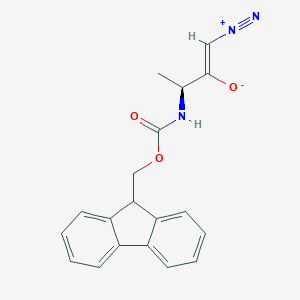

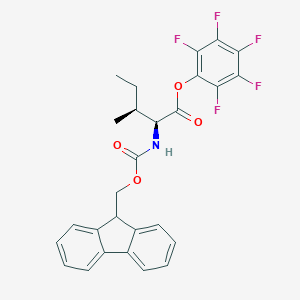

This compound can be synthesized through various methods. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenyl group, a methyloxycarbonyl group, and a proline group . The fluorenyl group contributes to the aromaticity of the compound, which improves the association of peptide building blocks .

Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 548.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an optical activity of [α]/D +31.0±3.0°, c = 1 in DMF . It is easily dissolved in DMF or NMP .

Applications De Recherche Scientifique

Synthèse des peptides

Fmoc-D-Pro-OH: est largement utilisé dans la synthèse des peptides. Il sert de bloc de construction dans l'assemblage des chaînes peptidiques, en particulier dans la synthèse peptidique en phase solide (SPPS). Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former la séquence peptidique souhaitée .

Recherche biomédicale

En recherche biomédicale, This compound a été utilisé dans le développement d'hydrogels autoportants. Ces hydrogels ont des applications potentielles en tant que matrices extracellulaires pour la culture cellulaire, les essais de cytotoxicité et les études d'adhésion cellulaire sur diverses lignées cellulaires telles que les fibroblastes 3T3 et les cellules HaCat .

Systèmes d'administration de médicaments

La capacité du composé à former des hydrogels le rend approprié pour créer des systèmes d'administration de médicaments. Ces systèmes peuvent être conçus pour libérer des agents thérapeutiques de manière contrôlée, améliorant potentiellement l'efficacité et la sécurité des traitements .

Ingénierie tissulaire

This compound: -les hydrogels peuvent également être utilisés dans des applications d'ingénierie tissulaire. Ils fournissent un échafaudage qui soutient la croissance cellulaire et la formation tissulaire, ce qui est crucial pour la médecine régénérative .

Outils de diagnostic

Les hydrogels formés à partir de This compound peuvent être utilisés comme outils de diagnostic en imagerie. Ils peuvent être conçus pour transporter des agents d'imagerie qui aident à visualiser les processus biologiques ou les états pathologiques dans le corps .

Synthèse de peptides modèles

Ce composé est essentiel à la synthèse de peptides modèles, tels que les peptides modèles de collagène (CMP), qui sont utilisés pour étudier la structure et la fonction des protéines .

Mécanisme D'action

Safety and Hazards

Fmoc-D-Pro-OH should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . Avoid contact with skin, eyes, and clothing . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction is essential for the formation of the peptide bond during SPPS.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It forms a carbamate with amines, protecting them during the synthesis process . The Fmoc group is then removed by a base, typically piperidine . This process allows for the sequential addition of amino acids in peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under typical storage conditions . The Fmoc group is rapidly removed by base, indicating that the effects of this compound in biochemical reactions can change over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis

Propriétés

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906313 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101555-62-8 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

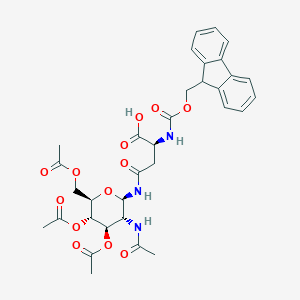

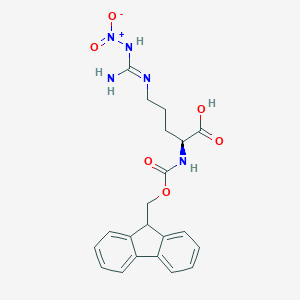

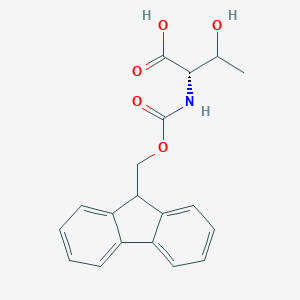

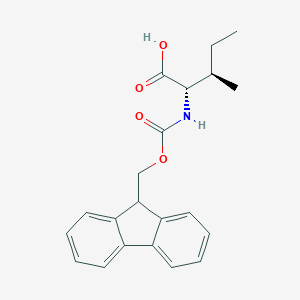

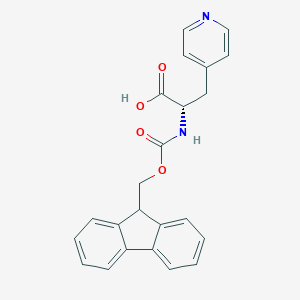

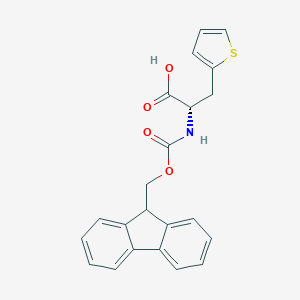

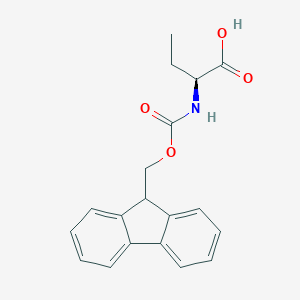

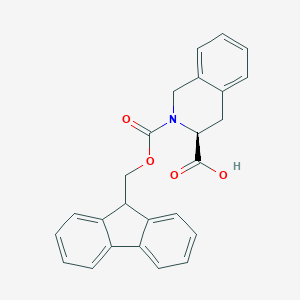

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.